BenchChemオンラインストアへようこそ!

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Kinase inhibitor scaffold Regioisomer comparison Hinge-binding pharmacophore

This compound features a unique C4‑thiazole C5 connectivity combined with a free 2‑amine on the pyrimidine core, delivering a hinge‑binding geometry absent from N‑phenyl clinical candidates (e.g., CYC116, CDK12 inhibitor H63). The primary amine provides a versatile handle for amidation, sulfonylation, reductive amination, or Buchwald‑Hartwig coupling, enabling rapid library synthesis. Because it lacks the critical substituents for Aurora and CDK12 inhibition, it serves as an ideal structurally matched negative control in selectivity panels—once inactivity is experimentally confirmed. Choose this scaffold to explore novel kinase selectivity profiles without cross‑reactivity from known pharmacophores.

Molecular Formula C12H9N5S
Molecular Weight 255.3
CAS No. 1823183-22-7
Cat. No. B2557683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS1823183-22-7
Molecular FormulaC12H9N5S
Molecular Weight255.3
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17)
InChIKeyDBZZMLLHXRLAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-22-7): Procurement-Relevant Identity and Scaffold Context


4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-22-7) is a heterocyclic small molecule (C₁₂H₉N₅S; MW 255.30) belonging to the 4-(thiazol-5-yl)pyrimidin-2-amine structural class . This class has yielded numerous potent kinase inhibitors, including clinical candidates targeting Aurora kinases (e.g., CYC116) and CDK12 [1][2]. The compound features a pyrimidin-2-amine core linked at the 4-position to a thiazole ring, which carries a pyridin-3-yl substituent at its 2-position, distinguishing it from analogs that bear substituents at different positions or with different heterocyclic connectivity [3].

Why 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine Cannot Be Interchanged with Other 4-(Thiazol-5-yl)pyrimidin-2-amines


Within the 4-(thiazol-5-yl)pyrimidin-2-amine class, small structural variations produce profound shifts in kinase selectivity, potency, and cellular phenotype. For example, the presence and position of a pyridine nitrogen on the thiazole ring dictate Aurora A vs. Aurora B selectivity in the CYC116 series, where a 4-morpholinoaniline para-substituent yields Kᵢ values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) [2]. Moving the pyridine attachment from the aniline nitrogen (as in N-phenyl derivatives) to the thiazole C2 position (as in the target compound) fundamentally alters the hinge-binding pharmacophore, making potency data from CYC116 or the CDK12 inhibitor H63 non-transferable [1]. Generic substitution without head-to-head selectivity profiling therefore risks selecting a compound with a different target engagement profile entirely.

Product-Specific Quantitative Differentiation Evidence for 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-22-7)


Regioisomeric Differentiation: 4-(Pyridin-3-yl)thiazole Connectivity vs. Clinical Aurora Kinase Inhibitor Scaffold

The target compound (CAS 1823183-22-7) is a regioisomer of the established anti-hepatocellular carcinoma agent HBF-0079 (CAS 315702-93-3). HBF-0079 places the pyrimidin-2-amine on the thiazole 2-position via an NH linker and the pyridine on the thiazole 4-position (IUPAC: 4-(pyridin-2-yl)-N-(pyrimidin-2-yl)thiazol-2-amine), whereas the target compound links the pyrimidin-2-amine directly at the pyrimidine 4-position to the thiazole 5-position, with the pyridine attached at the thiazole 2-position . This connectivity swap replaces an NH-linked pyrimidine with a direct C–C bond between the pyrimidine and thiazole rings, altering both the hydrogen-bond donor/acceptor pattern at the hinge region and the vector of the pyridine ring .

Kinase inhibitor scaffold Regioisomer comparison Hinge-binding pharmacophore

Differentiation from N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors: Absence of Aniline Substituent

The clinical-stage Aurora kinase inhibitor CYC116 (compound 18 in Wang et al.) and related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines derive their Aurora A/B potency (Kᵢ = 8.0–9.2 nM) from a 4-morpholinoaniline substituent at the pyrimidine 2-position [1]. The target compound lacks this N-phenyl substitution entirely; it instead carries a free primary amine at the pyrimidine 2-position and a pyridin-3-yl group on the thiazole ring. The N-phenyl substituent in CYC116 forms critical hydrophobic contacts in the Aurora kinase back pocket, and its absence in the target compound predicts substantially different kinase binding .

Aurora kinase inhibition Aniline substitution CYC116 comparator

Differentiation from 4-(2-Amino/methylamino-thiazol-5-yl)pyrimidin-2-amine CDK12 Inhibitors: Thiazole C2 Substituent Divergence

Potent CDK12 inhibitors such as compound H63 (from a 2025 Bioorganic Chemistry study) utilize a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold where the thiazole C2 position bears a methylamino group critical for CDK12 binding [1]. The target compound replaces this methylamino group with a bulkier, aromatic pyridin-3-yl substituent. The methylamino group acts as a hydrogen-bond donor/acceptor in the CDK12 hinge region; replacement with a pyridine ring likely abrogates CDK12 activity and redirects kinase selectivity .

CDK12 inhibition Thiazole substitution Kinase selectivity

Recommended Application Scenarios for 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823183-22-7) Based on Structural Differentiation Evidence


Fragment-Based or Scaffold-Hopping Library Design for Kinase Hinge-Binder Exploration

The target compound's unique connectivity—a direct C–C bond between the pyrimidine C4 and thiazole C5, combined with a free 2-amine on the pyrimidine—offers a distinct hinge-binding geometry not represented by the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine clinical candidates . This makes it suitable as a core scaffold in fragment-based drug discovery programs aiming to identify novel kinase selectivity profiles through subsequent functionalization of the free amine or the pyridine ring.

Negative Control or Counterscreen Compound for Aurora Kinase and CDK12 Inhibitor Programs

Because the target compound lacks the key substituents required for Aurora kinase inhibition (aniline at pyrimidine C2) [1] and CDK12 inhibition (methylamino at thiazole C2) [2], it can serve as a structurally matched negative control in selectivity profiling panels, provided that experimental confirmation of inactivity against these kinases is first obtained.

Synthetic Intermediate for Diversified 2-Amino-4-(thiazol-5-yl)pyrimidine Libraries

The free primary amine at the pyrimidine 2-position of the target compound provides a versatile handle for amidation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling, enabling library synthesis to explore structure-activity relationships across a range of kinase and non-kinase targets [3][4].

Quote Request

Request a Quote for 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.